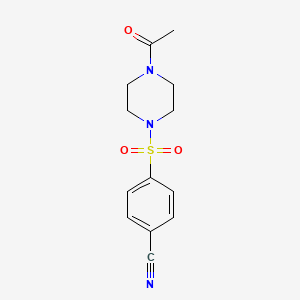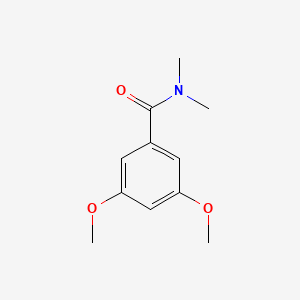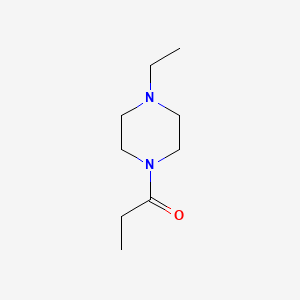![molecular formula C11H11ClF3NO B7540762 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide, also known as TFMPA, is a chemical compound that has gained significant interest in scientific research due to its unique properties.
Wirkmechanismus
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide acts as a competitive antagonist of the GABAA receptor, binding to the receptor and preventing the binding of the neurotransmitter GABA. This results in a decrease in inhibitory neurotransmission, leading to an increase in neuronal excitability. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been found to be selective for certain subtypes of the GABAA receptor, such as those containing the α4 and δ subunits.
Biochemical and Physiological Effects
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and prefrontal cortex. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been found to enhance long-term potentiation, a process involved in learning and memory, in the hippocampus. In addition, 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been shown to have anxiogenic effects, inducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has several advantages for lab experiments. It is a potent and selective antagonist of the GABAA receptor, allowing for precise manipulation of inhibitory neurotransmission. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been extensively studied, with optimized synthesis methods and well-characterized biochemical and physiological effects. However, 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has some limitations, including its potential for off-target effects and its inability to distinguish between different subtypes of the GABAA receptor.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide. One area of interest is the role of 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide in neurological disorders, such as epilepsy and anxiety disorders. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been found to have potential therapeutic effects in certain conditions, such as neuropathic pain. Another area of research is the development of new compounds based on 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide, with improved selectivity and potency for specific subtypes of the GABAA receptor. Overall, 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide remains a promising tool for studying the role of inhibitory neurotransmission in the brain and has potential for future therapeutic applications.
Synthesemethoden
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide can be synthesized using various methods, including the reaction of N-methylacetamide with 4-(trifluoromethyl)benzyl chloride in the presence of sodium hydride. Another method involves the reaction of N-methylacetamide with 4-(trifluoromethyl)benzaldehyde in the presence of thionyl chloride. These methods have been extensively studied and optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been widely used in scientific research for its unique properties. It has been found to be a potent and selective antagonist of the GABAA receptor, which is involved in the regulation of neurotransmitter release in the brain. 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has also been used as a tool for studying the role of GABAA receptors in synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c1-16(10(17)6-12)7-8-2-4-9(5-3-8)11(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWBMWVYCSFTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)
![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)

![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)



![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)